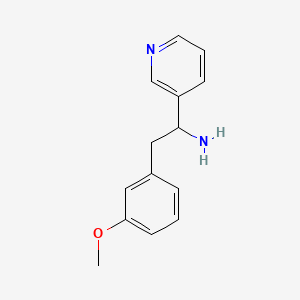![molecular formula C21H33N3O5 B12043170 2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)
2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leu-leu-tyr, also known as leucyl-leucyl-tyrosine, is a tripeptide composed of two leucine molecules and one tyrosine molecule. This compound is a part of the peptide family and is known for its role in various biochemical processes. The molecular formula of Leu-leu-tyr is C21H33N3O5, and it has a molecular weight of approximately 407.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Leu-leu-tyr can be synthesized using solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) strategy is often employed, where Boc-protected amino acids are used to prevent unwanted side reactions . The synthesis typically involves the following steps:
Attachment of the first amino acid: The first Boc-protected amino acid is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Leu-leu-tyr follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Leu-leu-tyr undergoes various chemical reactions, including:
Oxidation: The tyrosine residue in Leu-leu-tyr can undergo oxidation to form dopaquinone, which can further react to form melanin-like compounds.
Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide into its constituent amino acids.
Substitution: The hydroxyl group of the tyrosine residue can participate in substitution reactions, such as phosphorylation, where a phosphate group is added.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and kinases for phosphorylation . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Leu-leu-tyr has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: Leu-leu-tyr is studied for its role in protein-protein interactions and signal transduction pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Leu-leu-tyr is used in the production of bioactive peptides and as a component in various biotechnological applications
Mecanismo De Acción
The mechanism of action of Leu-leu-tyr involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo phosphorylation, which plays a crucial role in signal transduction pathways. This modification can alter the activity of proteins and enzymes, leading to various cellular responses. Additionally, the leucine residues contribute to the hydrophobic interactions that stabilize protein structures and facilitate protein-protein interactions .
Comparación Con Compuestos Similares
Leu-leu-tyr can be compared with other similar tripeptides, such as:
Val-leu-tyr: This tripeptide has valine instead of leucine as the first amino acid. It exhibits similar properties but may have different hydrophobic interactions due to the presence of valine.
Ile-leu-tyr: This tripeptide has isoleucine instead of leucine as the first amino acid. It also exhibits similar properties but with variations in hydrophobic interactions and steric effects.
Leu-leu-phe: This tripeptide has phenylalanine instead of tyrosine as the third amino acid.
Leu-leu-tyr is unique due to the presence of two leucine residues and one tyrosine residue, which contribute to its specific biochemical properties and interactions.
Propiedades
Fórmula molecular |
C21H33N3O5 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29) |
Clave InChI |
UCNNZELZXFXXJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)

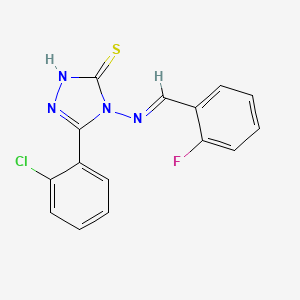


![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)
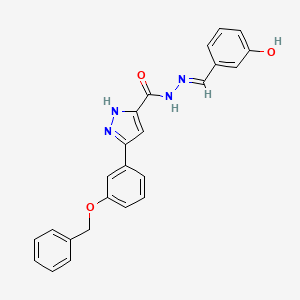
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
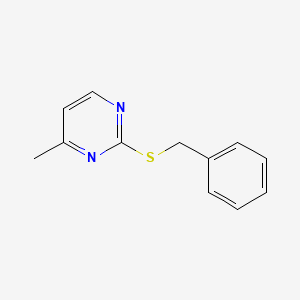
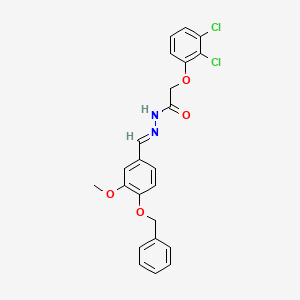
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate](/img/structure/B12043189.png)
